

# I-Atabrine dihydrochloride comparative potency studies

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus:** I-Atabrine dihydrochloride

Cat. No.: S2800317

Get Quote

## Compound Profile & General Comparison

The table below summarizes the key identified information for **I-Atabrine dihydrochloride**.

Property	Description
IUPAC Name	(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine; dihydrochloride [1]
CAS Number	56100-42-6 [2] [3] [1]
Molecular Formula	C <sub>23</sub> H <sub>32</sub> Cl <sub>3</sub> N <sub>3</sub> O [2] [3] [1]
Molecular Weight	472.88 g/mol [2] [3] [1]
Biological Activity	Less active enantiomer of quinacrine; displays antiprion and anti-bacterial effects [2] [3] [1].
Primary Comparison	Directly compared to its counterpart, <b>d-Atabrine dihydrochloride</b> , and the racemic mixture, <b>Quinacrine</b> [1].

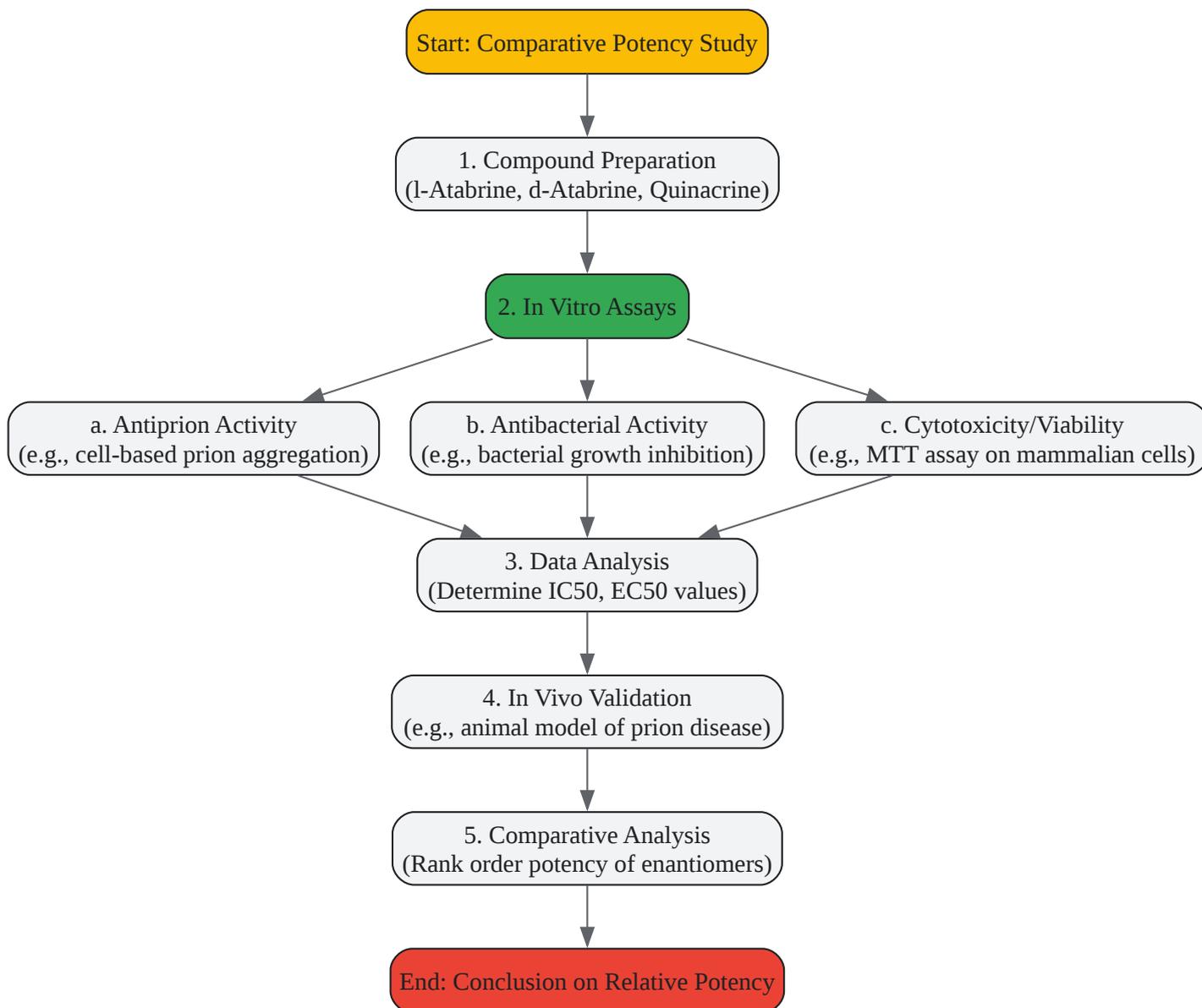
Property	Description
Key Finding	Multiple chemical supplier catalogs and a primary research article consistently report it as the "less active enantiomer" [2] [3] [1].

## Experimental Evidence & Proposed Workflows

While full experimental protocols are not detailed in the search results, the core finding is supported by research, and standard methodologies can be inferred.

- **Key Research Finding:** One cited study investigated the **differential inhibition of prion propagation by the enantiomers of quinacrine**. This research provides the experimental basis for classifying the l-enantiomer as less active [4].
- **Experimental Context:** The broader family of aminoacridine compounds, to which quinacrine belongs, is often investigated for their abilities to **intercalate with nucleic acids** and inhibit various enzymes [5] [6]. These mechanisms are likely relevant for evaluating l-Atabrine's potency.

The following diagram outlines a generalized experimental workflow for a comparative potency study, based on standard practices in pharmaceutical research.



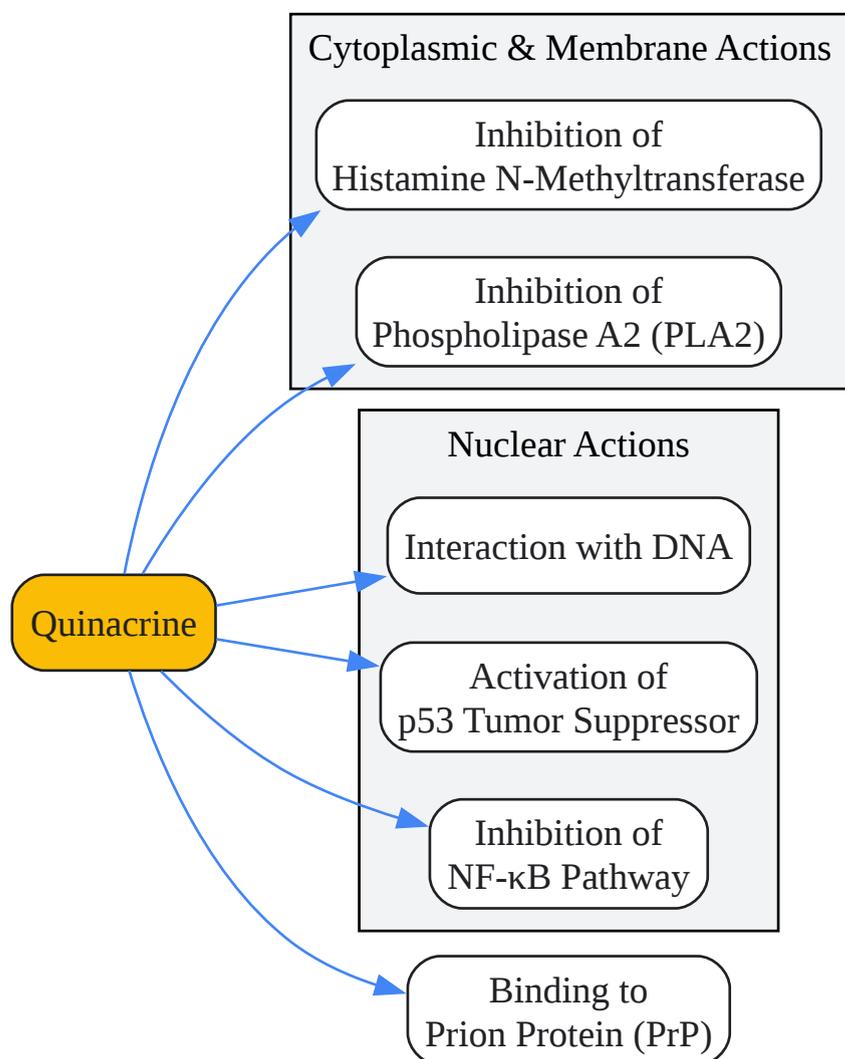
[Click to download full resolution via product page](#)

## Pharmacokinetic & Mechanistic Background

Understanding the properties of the parent drug, Quinacrine (mepacrine), provides context for the potential behavior of its enantiomers.

- **Pharmacokinetics:** Quinacrine is rapidly absorbed after oral administration, with peak plasma levels in 8-12 hours [5] [6]. It distributes widely throughout the body, achieving the highest concentrations in the liver, spleen, and lungs. Its elimination half-life is long, between 5 to 14 days [7] [5].
- **Mechanisms of Action:** Quinacrine has multiple reported mechanisms, which could be differentially affected by its chiral forms. Key mechanisms include inhibition of **phospholipase A2** [7] [5], inhibition of the **NF-κB** signaling pathway, and activation of **p53** [7] [6]. It also interacts with prion proteins to prevent aggregate formation [7].

The diagram below maps these primary mechanisms of action for quinacrine.



[Click to download full resolution via product page](#)

## Research Recommendations

To deepen your investigation into **l-Atabrine dihydrochloride**, consider the following steps:

- **Consult Primary Literature:** A key next step is to locate the paper by **Ryou et al. (2003)** [4], which is directly cited as the source for the potency comparison. This will provide the full experimental data.
- **Explore Broader Databases:** Search scientific databases (e.g., PubMed, SciFinder) using the CAS number **56100-42-6** or the names "l-Atabrine" and "quinacrine enantiomer" to find additional studies that may have compared its activity in other disease models.
- **Investigate Chirality:** The difference in potency highlights the importance of chirality in drug development. Further research into the specific binding interactions of each enantiomer with targets like the prion protein could be valuable.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. - l | enantiomer of quinacrine | InvivoChem Atabrine dihydrochloride [invivochem.com]
2. l-Atabrine dihydrochloride [adooq.com]
3. l-Atabrine dihydrochloride | Bacterial Inhibitor [medchemexpress.com]
4. l-Atabrine dihydrochloride | 56100-42-6 [amp.chemicalbook.com]
5. Beyond DNA binding - a review of the potential mechanisms ... [pmc.ncbi.nlm.nih.gov]
6. Beyond DNA binding - a review of the potential mechanisms mediating... [biosignaling.biomedcentral.com]
7. Mepacrine [en.wikipedia.org]

To cite this document: Smolecule. [l-Atabrine dihydrochloride comparative potency studies].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b2800317#l-atabrine-dihydrochloride-comparative-potency-studies>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)